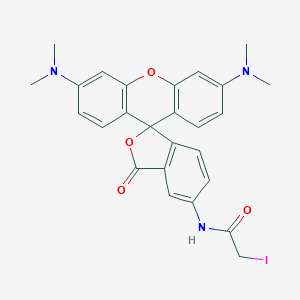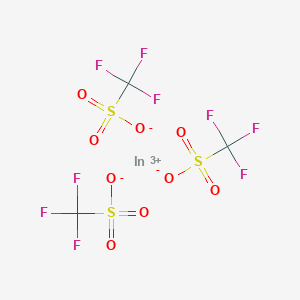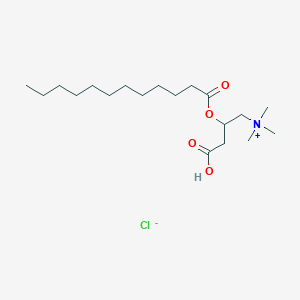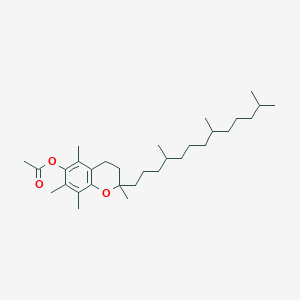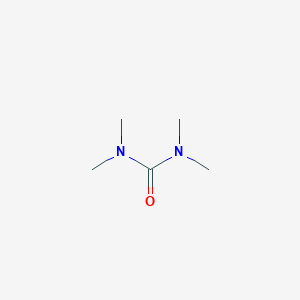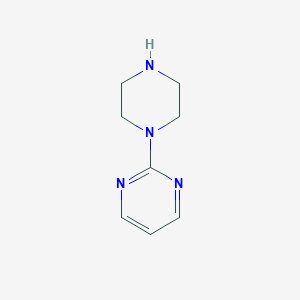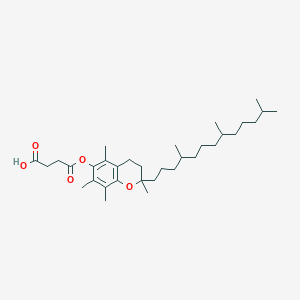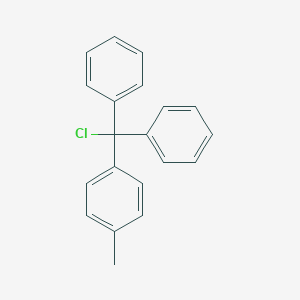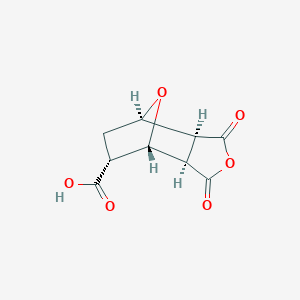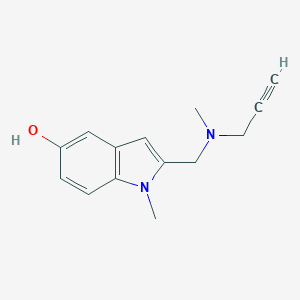
N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine, also known as Pargyline, is a monoamine oxidase inhibitor (MAOI) that has been extensively studied for its potential therapeutic applications. Pargyline is a selective inhibitor of monoamine oxidase A (MAO-A) and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine is a selective inhibitor of MAO-A, an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine increases the levels of these neurotransmitters in the brain, which can lead to a wide range of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine has been shown to have a wide range of biochemical and physiological effects, including an increase in the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. This increase in neurotransmitter levels can lead to improved mood, increased energy, and improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine has several advantages for use in lab experiments, including its selectivity for MAO-A and its ability to increase the levels of neurotransmitters in the brain. However, N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine also has limitations, including its potential for toxicity and its potential to interact with other medications.
Direcciones Futuras
There are several future directions for the study of N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine, including its potential use as an anti-cancer agent, its use in the treatment of depression, and its potential use in the treatment of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine and its potential for toxicity and drug interactions.
Conclusion:
In conclusion, N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine is a selective inhibitor of MAO-A that has been extensively studied for its potential therapeutic applications. N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine has a wide range of biochemical and physiological effects, including an increase in the levels of neurotransmitters in the brain. While N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine has several advantages for use in lab experiments, further research is needed to fully understand its potential for toxicity and drug interactions.
Métodos De Síntesis
N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine can be synthesized by several methods, including the reaction of 2-(5-hydroxy-1-methylindolyl)methylamine with propargyl bromide in the presence of a base. The resulting product is then methylated using methyl iodide and a base, followed by purification using column chromatography.
Aplicaciones Científicas De Investigación
N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine has been extensively studied for its potential therapeutic applications, including its use in the treatment of depression, Parkinson’s disease, and Alzheimer’s disease. It has also been studied for its potential use as an anti-cancer agent.
Propiedades
Número CAS |
130081-94-6 |
|---|---|
Nombre del producto |
N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine |
Fórmula molecular |
C14H16N2O |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
1-methyl-2-[[methyl(prop-2-ynyl)amino]methyl]indol-5-ol |
InChI |
InChI=1S/C14H16N2O/c1-4-7-15(2)10-12-8-11-9-13(17)5-6-14(11)16(12)3/h1,5-6,8-9,17H,7,10H2,2-3H3 |
Clave InChI |
HFMZYVHURLNZFT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)O)C=C1CN(C)CC#C |
SMILES canónico |
CN1C2=C(C=C(C=C2)O)C=C1CN(C)CC#C |
Otros números CAS |
130081-94-6 |
Sinónimos |
N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine NMPHMI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



